Cas no 1178725-58-0 (1-(3-Methoxyphenyl)butan-1-amine)

1-(3-メトキシフェニル)ブタン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。3-メトキシフェニル基とブチルアミン構造を有し、医薬品や機能性材料の合成前駆体としての応用が期待されます。特に、メトキシ基の電子供与性により芳香環の反応性が調整可能で、選択的な化学変換が可能です。高い純度と安定性を特徴とし、精密合成における再現性の高い反応を実現します。また、適度な極性を有するため、各種有機溶媒への溶解性に優れ、反応条件の設計自由度が高い点が利点です。

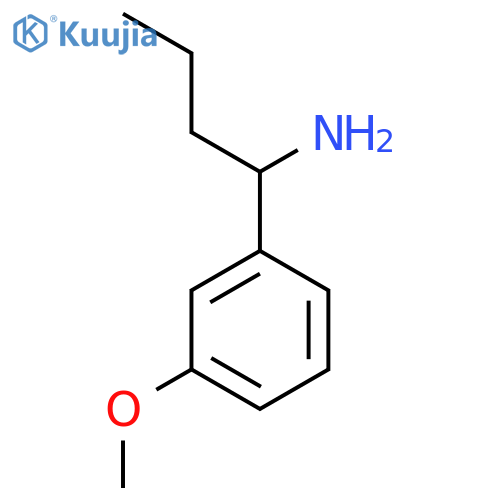

1178725-58-0 structure

商品名:1-(3-Methoxyphenyl)butan-1-amine

CAS番号:1178725-58-0

MF:C11H17NO

メガワット:179.258783102036

MDL:MFCD12153828

CID:5186728

PubChem ID:60799306

1-(3-Methoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-METHOXYPHENYL)BUTAN-1-AMINE

- Benzenemethanamine, 3-methoxy-α-propyl-

- 1-(3-Methoxyphenyl)butan-1-amine

-

- MDL: MFCD12153828

- インチ: 1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3

- InChIKey: RYUMQUUDOXZEBD-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC(=C1)C(CCC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 35.2

1-(3-Methoxyphenyl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242107-0.25g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 0.25g |

$513.0 | 2024-06-19 | |

| Enamine | EN300-242107-10.0g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 10.0g |

$2393.0 | 2024-06-19 | |

| Enamine | EN300-242107-1.0g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 1.0g |

$557.0 | 2024-06-19 | |

| Enamine | EN300-242107-2.5g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 2.5g |

$1089.0 | 2024-06-19 | |

| Enamine | EN300-242107-0.1g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 0.1g |

$490.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367690-500mg |

1-(3-Methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 500mg |

¥18925.00 | 2024-08-09 | |

| Enamine | EN300-242107-0.05g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 0.05g |

$468.0 | 2024-06-19 | |

| Enamine | EN300-242107-5.0g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 5.0g |

$1614.0 | 2024-06-19 | |

| Enamine | EN300-242107-5g |

1-(3-methoxyphenyl)butan-1-amine |

1178725-58-0 | 5g |

$1614.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367690-50mg |

1-(3-Methoxyphenyl)butan-1-amine |

1178725-58-0 | 95% | 50mg |

¥17810.00 | 2024-08-09 |

1-(3-Methoxyphenyl)butan-1-amine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1178725-58-0 (1-(3-Methoxyphenyl)butan-1-amine) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量